4-Methoxy-2-(trifluoromethyl)benzaldehyde

Overview

Description

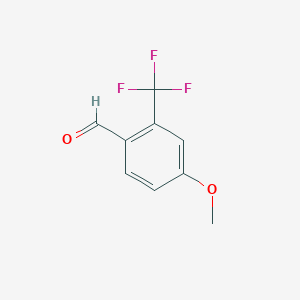

4-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS: 106312-36-1) is a fluorinated aromatic aldehyde with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol . It is characterized by a methoxy group (-OCH₃) at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzaldehyde ring. This compound is a versatile building block in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Key properties include:

Its reactivity stems from the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the aldehyde, and the electron-donating methoxy group, which directs substitution reactions . Applications span drug intermediates (e.g., PDE2 inhibitors ), antimicrobial agents , and anti-inflammatory compounds .

Preparation Methods

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzaldehyde can be achieved through several routes. One common method involves the reaction of 4-methoxybenzaldehyde with trifluoromethyl ketone under appropriate conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to produce the compound in bulk quantities.

Chemical Reactions Analysis

4-Methoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)benzaldehyde is utilized as a key building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is known to enhance the biological activity of drugs. Research indicates that this compound can be used in the synthesis of:

- Antitumor Agents : The compound has been investigated for its potential role in developing new antitumor agents due to its ability to modify biological pathways.

- Antidepressants : Its derivatives have shown promise in the treatment of depression, providing a pathway for novel antidepressant formulations.

Case Study: Synthesis of Antitumor Agents

In one study, researchers synthesized a series of compounds based on this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development into therapeutic agents.

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides. The trifluoromethyl group imparts unique properties that enhance the effectiveness of these chemicals.

Example: Development of Herbicides

A notable application includes the synthesis of herbicides that target specific weed species while minimizing harm to crops. The incorporation of this compound into herbicide formulations has led to improved selectivity and potency.

Fine Chemicals and Material Science

In addition to pharmaceuticals and agrochemicals, this compound is used in the production of fine chemicals and materials. Its reactivity allows it to participate in various organic reactions, making it useful for creating complex molecular structures.

- Dyes and Pigments : It serves as an intermediate in synthesizing dyes, where its unique structure contributes to color properties.

- Functional Materials : Research has explored its use in developing functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-Methoxy-2-(trifluoromethyl)benzaldehyde with key analogues based on substituent position, functional groups, and bioactivity:

Key Observations :

- Electrophilicity : The trifluoromethyl group in this compound increases aldehyde reactivity compared to methyl or hydroxyl analogues .

- Bioactivity : Compounds with -CF₃ and -OCH₃ substitutions (e.g., this compound) show superior antimicrobial and anti-inflammatory activity vs. hydroxylated analogues .

- Positional Isomerism : 4-Methoxy-3-(trifluoromethyl)benzaldehyde exhibits reduced planarity due to steric clashes between -CF₃ and -OCH₃, limiting π-π stacking in crystal structures .

Reactivity Insights :

Biological Activity

4-Methoxy-2-(trifluoromethyl)benzaldehyde, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its inhibitory properties against various enzymes and its potential applications in medicinal chemistry.

This compound is characterized by the presence of a methoxy group and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity and modulating electronic properties, which can affect the compound's interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound and its derivatives:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : A study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide, including derivatives of this compound. These compounds exhibited dual inhibition of AChE and BuChE with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating moderate to strong inhibitory activity against these enzymes .

- Lipoxygenase (LOX) : The compound's derivatives have also been evaluated for their inhibitory effects on lipoxygenases, which are implicated in inflammatory processes. Some derivatives demonstrated significant inhibition, suggesting potential anti-inflammatory properties .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. The presence of the trifluoromethyl group enhances the electron-withdrawing ability, which may contribute to increased radical scavenging activity. This property is crucial for developing therapeutic agents against oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the position and nature of substituents on the benzaldehyde ring significantly influence biological activity:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like trifluoromethyl enhances enzyme inhibition potency. For instance, compounds with additional halogen substitutions showed improved AChE inhibition compared to their unsubstituted counterparts .

- Methoxy Group Influence : The methoxy group at the para position appears to modulate activity positively by improving solubility and interaction with target enzymes.

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

- Hydrazone Derivatives : A series of hydrazone derivatives were synthesized from this compound, showing promising results as dual inhibitors of cholinesterases. The most potent derivative exhibited an IC50 value of 10.4 µM against AChE .

- Cytotoxicity Assessments : Cytotoxicity tests on HepG2 cells indicated that many derivatives were non-cytotoxic at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Data Summary

| Compound | Target Enzyme | IC50 Value (µM) | Comments |

|---|---|---|---|

| This compound | AChE | 46.8 - 137.7 | Moderate inhibitor |

| Hydrazone Derivative | AChE | 10.4 | Potent inhibitor |

| Hydrazone Derivative | BuChE | 19.1 - 881.1 | Variable potency |

| Various Derivatives | LOX | N/A | Significant inhibition observed |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methoxy-2-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or formylation of a methoxy-substituted benzene derivative. For example, a trifluoromethyl group can be introduced using trifluoromethylation reagents like TMSCF₃ under catalytic conditions (e.g., CuI/ligand systems). Key parameters include:

- Solvent : Anhydrous dichloromethane or DMF for stability of intermediates.

- Catalyst : Lewis acids (AlCl₃ or BF₃) for electrophilic substitution.

- Temperature : Controlled reflux (80–120°C) to avoid decomposition of trifluoromethyl groups.

Yield optimization requires inert atmospheres (Ar/N₂) and stoichiometric control of trifluoromethylating agents to minimize side reactions .

Table 1 : Comparative Synthesis Routes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | DCM | 62 | |

| Trifluoromethylation | CuI/Phenanthroline | DMF | 78 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR quantifies trifluoromethyl group integrity (δ: -60 to -65 ppm). ¹H NMR identifies methoxy (δ: 3.8–4.0 ppm) and aldehyde protons (δ: 9.8–10.2 ppm).

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- X-ray Crystallography : Resolves steric effects from the trifluoromethyl and methoxy groups, with bond angles deviating from planar geometry due to substituent bulk .

- GC-MS : Monitors purity (>95%) and detects byproducts like demethylated analogs .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact. The compound may release toxic HF upon decomposition.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Eye exposure requires irrigation with saline (20 minutes) .

- Storage : In amber glass under argon at 4°C to prevent aldehyde oxidation. Avoid incompatible materials (strong bases/oxidizers) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitutions to the para position of the methoxy group. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ with aryl boronic acids achieves moderate yields (40–60%) due to steric hindrance. Optimize using bulky ligands (XPhos) and microwave-assisted heating (100°C, 1 hr) to enhance coupling efficiency .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in ¹H NMR shifts often arise from solvent polarity or trace impurities. Standardize measurements in deuterated DMSO or CDCl₃. Cross-validate with computational methods (DFT calculations for expected chemical shifts) and high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ = 219.05 Da). Collaborative inter-laboratory studies using NIST-certified reference materials reduce variability .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The trifluoromethyl group enhances binding via hydrophobic interactions.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity. Meta-substituted analogs show higher potency due to improved membrane permeability .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) and CYP3A4 metabolism, guiding lead optimization .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Methodological Answer : The compound’s low melting point (45–50°C) and hygroscopicity complicate crystal growth. Strategies include:

- Slow Evaporation : Use tert-butyl methyl ether at 4°C for gradual nucleation.

- Seeding : Introduce microcrystals from analogous structures (e.g., 4-Methoxy-3-(methoxymethyl)benzaldehyde) to template lattice formation.

- Cryocrystallography : Collect data at 100 K to stabilize weak intermolecular C-F···H interactions .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the trifluoromethylation step?

- Methodological Answer : Variations arise from reagent purity (e.g., TMSCF₃ vs. CF₃Br), solvent drying methods, and catalyst activation. Anhydrous DMF increases trifluoromethyl radical stability compared to THF. Reproducibility improves with strict moisture control (molecular sieves) and in situ FTIR monitoring of intermediate formation .

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPVUMRIGHMFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380849 | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106312-36-1 | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.